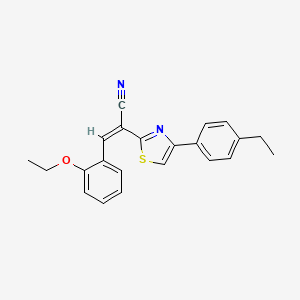

(Z)-3-(2-ethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , (Z)-3-(2-ethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, is a molecule that is likely to exhibit Z/E isomerism, similar to the compounds described in the provided papers. This isomerism is characterized by the geometric configuration around the carbon-carbon double bond. The "Z" denotes that the highest priority substituents on each carbon of the double bond are on the same side, which can influence the compound's physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves base-catalyzed Knoevenagel condensation reactions. For instance, the synthesis of (Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile was achieved by reacting indole-3-carboxaldehyde with thiophene-3-acetonitrile . This method could potentially be adapted for the synthesis of (Z)-3-(2-ethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile by using the appropriate aldehyde and acetonitrile derivatives.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been determined using X-ray diffraction, which provides detailed information about the crystal system, space group, and cell parameters . The Z configuration of the olefinic bond is a common feature, and slight ring-flip disorder has been observed in some cases . The molecular structure of the compound would likely be elucidated using similar techniques.

Chemical Reactions Analysis

The chemical reactivity of acrylonitrile derivatives is influenced by the presence of the electron-withdrawing nitrile group, which can participate in various chemical reactions. Although the specific reactions of (Z)-3-(2-ethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile are not detailed in the provided papers, it can be inferred that the compound may undergo reactions typical of acrylonitriles, such as nucleophilic addition or cycloaddition.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylonitrile derivatives are often studied using a combination of experimental techniques and computational methods, such as density functional theory (DFT) . Intermolecular interactions, such as hydrogen bonding and nonvalent interactions, play a significant role in the crystal packing and stability of these compounds . The compound would likely exhibit similar properties, which could be investigated using these methods.

Aplicaciones Científicas De Investigación

Optoelectronic Applications

A study by Anandan et al. (2018) designed and synthesized thiophene dyes, including a variant similar to (Z)-3-(2-ethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, for optoelectronic devices. These dyes demonstrated significant nonlinear absorption and optical limiting behavior under laser excitation, making them useful in photonic devices to protect human eyes and optical sensors, as well as stabilize light sources in optical communications (Anandan et al., 2018).

Synthetic Chemistry

Frolov et al. (2005) explored the reduction of similar acrylonitriles, providing insights into the chemical properties and potential synthetic applications of these compounds (Frolov et al., 2005).

Photophysical Properties

Research by Eltyshev et al. (2021) on fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core, similar to the compound , highlighted their potential in producing a wide range of fluorescent colors. These properties are significant for developing materials with applications in imaging and sensing (Eltyshev et al., 2021).

Antimicrobial Applications

A study by Cuervo-Rodríguez et al. (2019) focused on methacrylic polymers containing acrylonitrile units, showing their potential in developing antimicrobial materials. This research indicates possible applications of acrylonitrile derivatives in healthcare and sanitation (Cuervo-Rodríguez et al., 2019).

Anticancer Properties

Matiichuk et al. (2022) synthesized acrylonitrile derivatives with potential anticancer properties. This study's findings suggest the potential application of similar compounds in cancer research and treatment (Matiichuk et al., 2022).

Propiedades

IUPAC Name |

(Z)-3-(2-ethoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2OS/c1-3-16-9-11-17(12-10-16)20-15-26-22(24-20)19(14-23)13-18-7-5-6-8-21(18)25-4-2/h5-13,15H,3-4H2,1-2H3/b19-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZTXODWZMYDPR-UYRXBGFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3OCC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3OCC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2511943.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2511951.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2511958.png)

![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2511962.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide](/img/structure/B2511963.png)

![3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide](/img/structure/B2511964.png)

![3-amino-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2511965.png)